2-(5-((4-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide
説明
特性
IUPAC Name |
2-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2S/c28-20-12-10-19(11-13-20)17-35-27-31-22-9-5-4-8-21(22)25-30-23(26(34)32(25)27)16-24(33)29-15-14-18-6-2-1-3-7-18/h1-13,23H,14-17H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALGFLRZRLBIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(5-((4-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core, which is known for its diverse biological activities. The presence of the 4-chlorobenzyl and phenethyl groups may enhance its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with thioether and quinazoline moieties have demonstrated significant antimicrobial properties against various pathogens.
- Anticancer Properties : Several imidazoquinazolines have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in preclinical models.
Antimicrobial Activity
A study evaluating the antimicrobial potential of related compounds found that those with halogenated phenyl rings exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The incorporation of a chlorobenzyl group is hypothesized to improve membrane permeability, thus facilitating better interaction with bacterial targets.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 4-chlorobenzyl derivative | Effective | Less effective |
| N-(substituted phenyl)-2-chloroacetamides | Highly effective | Moderate |
Anticancer Properties
Imidazoquinazoline derivatives have been studied for their anticancer effects. For instance, similar compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis . The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway.
Case Studies
- In vitro Studies : A series of in vitro assays demonstrated that derivatives with similar structural features inhibited cancer cell lines significantly more than controls, indicating a promising therapeutic potential.
- In vivo Models : Animal models treated with related compounds showed reduced tumor growth rates compared to untreated controls, supporting their potential as anticancer agents.
The proposed mechanisms through which 2-(5-((4-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide exerts its effects include:
- Enzyme Inhibition : Similar compounds are known to inhibit key enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : By activating caspases and other apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.
類似化合物との比較
Key Substituents :
- The 4-chlorobenzylthio group in the target compound is shared with compound 5j (), which may enhance lipophilicity and membrane permeability.
- The N-phenethylacetamide side chain distinguishes the target from analogs with phenoxyacetamide groups (e.g., 5j, 5k in ). Phenethyl groups can increase hydrophobic interactions, while phenoxy moieties may engage in hydrogen bonding.
Physicochemical Properties
- Melting Points: Thiadiazole derivatives (e.g., 5j) exhibit moderate melting points (138–140°C), suggesting stable crystalline structures.
- Synthetic Yields : Yields for thiadiazole analogs range from 68–88% (), indicating efficient synthetic routes. The target compound’s complex core might require optimized conditions to achieve comparable yields.
Research Findings and Implications
Role of Substituents: The 4-chlorobenzylthio group likely enhances lipophilicity, as seen in 5j . The N-phenethylacetamide side chain could balance solubility and membrane permeability, similar to phenoxy groups in compounds.
Synthetic Feasibility : High yields for thiadiazole analogs () suggest that optimizing reaction conditions (e.g., catalyst choice, solvent) may improve the target compound’s synthetic accessibility.
Q & A
Q. What are the optimal reaction conditions for synthesizing the compound with high purity and yield?
Synthesis requires precise control of temperature (typically 60–80°C), solvent selection (e.g., dry acetone or DMF), and reaction time (8–24 hours). Catalysts like anhydrous K₂CO₃ facilitate thioether bond formation, while nucleophilic substitutions benefit from bases such as triethylamine . Purity is validated via TLC/HPLC, and intermediates are characterized by NMR (¹H/¹³C) and mass spectrometry .
Q. Which analytical techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass spectrometry (ESI/HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
- Melting point analysis : Used to assess crystallinity and batch consistency (e.g., compounds with >95% purity show sharp melting points) .
Q. How do functional groups influence the compound’s reactivity?
The 4-chlorobenzylthio group enhances electrophilicity at the sulfur atom, enabling nucleophilic substitutions. The imidazoquinazolinone core participates in hydrogen bonding with biological targets, while the phenethylacetamide moiety improves lipophilicity for membrane permeability .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for novel derivatives?
Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key reactions like thioacylation. Reaction path search algorithms (e.g., via ICReDD’s protocols) integrate experimental data to refine solvent/catalyst choices, reducing trial-and-error synthesis cycles . Example workflow:
| Step | Method | Outcome |
|---|---|---|
| Pathway prediction | DFT-based transition state analysis | Identifies energetically favorable routes |
| Experimental validation | HPLC-monitored kinetics | Validates computational predictions |
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition (e.g., IC₅₀ variability) often arise from assay conditions (pH, co-solvents) or cell line specificity. Mitigation strategies include:
- Standardized assays : Use uniform protocols (e.g., ATPase activity measured at pH 7.4 with 1% DMSO) .
- Structure-activity relationship (SAR) studies : Compare derivatives to isolate functional group contributions .
- Meta-analysis : Cross-reference data from orthogonal studies (e.g., SPR vs. fluorescence polarization) .
Q. What strategies improve pharmacokinetic properties without compromising activity?
- Prodrug modification : Introduce ester groups at the acetamide nitrogen to enhance oral bioavailability .
- Lipophilicity adjustment : Replace 4-chlorobenzyl with fluorinated analogs to balance LogP values (target range: 2.5–3.5) .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., quinazolinone oxidation) for targeted deuterium incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
